molecular formula C17H14N4O3S B13956752 3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid CAS No. 52018-85-6

3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid

Cat. No.: B13956752
CAS No.: 52018-85-6
M. Wt: 354.4 g/mol
InChI Key: RFBIFVJURBNJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid is a complex organic compound with a unique structure that includes pyridine rings and a benzenesulphonic acid group

Preparation Methods

The synthesis of 3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid typically involves multiple steps. One common method includes the reaction of pyridine-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with benzenesulphonic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Scientific Research Applications

3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid can be compared with similar compounds such as:

    2-(Pyridin-2-yl)pyridine: This compound has a similar pyridine structure but lacks the benzenesulphonic acid group, making it less versatile in certain applications.

    Pyridine-2-carbaldehyde: This precursor compound is simpler in structure and is used in the synthesis of more complex derivatives like 3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid.

The uniqueness of 3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid lies in its combination of pyridine rings and a benzenesulphonic acid group, which provides it with distinct chemical properties and a wide range of applications.

Properties

CAS No.

52018-85-6

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-[C-pyridin-2-yl-N-(pyridin-2-ylamino)carbonimidoyl]benzenesulfonic acid

InChI

InChI=1S/C17H14N4O3S/c22-25(23,24)14-7-5-6-13(12-14)17(15-8-1-3-10-18-15)21-20-16-9-2-4-11-19-16/h1-12H,(H,19,20)(H,22,23,24)

InChI Key

RFBIFVJURBNJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=NNC2=CC=CC=N2)C3=CC(=CC=C3)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.